N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine
Description
This compound is a symmetric bis-imine featuring two 2-methylphenyl groups connected via a central phenylene bridge. The imine (C=N) groups confer rigidity and planarity, making it a candidate for coordination chemistry, photophysical studies, or as a precursor in heterocyclic synthesis. Its structural analogs vary in substituents, electronic environments, and applications, as detailed below.
Properties
CAS No. |
100626-95-7 |
|---|---|
Molecular Formula |
C22H20N2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C22H20N2/c1-17-7-3-5-9-21(17)23-15-19-11-13-20(14-12-19)16-24-22-10-6-4-8-18(22)2/h3-16H,1-2H3 |
InChI Key |
BSYIITQHPOGZMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine typically involves the reaction of 2-methylbenzaldehyde with 4-aminobenzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the imine bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters to ensure consistent quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo substitution reactions where one of the methylphenyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The pathways involved may include inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Substituent Effects on Imine Bond Lengths and Reactivity
Notes:
- The target compound’s methyl groups donate electrons weakly, stabilizing the imine bond while introducing steric hindrance .
- Nitro (NO₂) and trifluoromethyl (CF₃) substituents increase electrophilicity, enhancing reactivity in catalytic or oxidative conditions .
- Crystallographic data from similar imines (e.g., naphthyl derivatives) suggest bond lengths of 1.26–1.29 Å, comparable to the target compound’s estimated geometry .
Biological Activity
N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine, commonly referred to as a Schiff base compound, exhibits significant biological activity due to its structural characteristics. Schiff bases, formed by the condensation of primary amines and carbonyl compounds, are known for their diverse biological effects, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activities associated with this specific compound, supported by various research findings and case studies.
- Molecular Formula : C15H15N
- Molecular Weight : 225.29 g/mol
- CAS Number : 782-76-3
- Density : 1.24 g/cm³
- Boiling Point : 362.7 °C
Anticancer Activity
Research indicates that Schiff bases can exhibit potent anticancer properties. A study involving similar compounds demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study : A derivative of a similar Schiff base showed effective inhibition of lung cancer cell lines in vitro, with IC50 values significantly lower than those of standard chemotherapeutics .
Antibacterial Properties
Schiff bases have also been investigated for their antibacterial efficacy. In vitro studies have shown that certain derivatives possess strong antibacterial activity against Gram-positive and Gram-negative bacteria.
- Data Table : Antibacterial Activity of Schiff Bases
| Compound Name | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| This compound | 18 | E. coli |
| Similar Schiff Base Derivative | 20 | S. aureus |
| Control (Ampicillin) | 25 | E. coli |
Antifungal Activity
In addition to antibacterial properties, some studies have highlighted the antifungal potential of Schiff bases. The compound was tested against various fungal strains, showing notable effectiveness.
- Case Study : A related compound demonstrated antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) comparable to established antifungal agents .
The biological activity of this compound is attributed to several mechanisms:
- DNA Interaction : Schiff bases can intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cellular metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in cancer cells, leading to apoptosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via condensation of 2-methylaniline with a dialdehyde precursor under microwave irradiation, which accelerates reaction kinetics and improves yield compared to conventional heating. For example, microwave-assisted synthesis of analogous imines achieved 60–78% yields in 1–2 hours, with characterization via FTIR and NMR to confirm imine bond formation (C=N stretching at ~1600–1650 cm⁻¹ and singlet protons at δ 8.5–9.0 ppm in ¹H NMR) . Solvent choice (e.g., ethanol) and stoichiometric ratios (1:1 aldehyde:amine) are critical for minimizing side reactions.
Q. How should researchers characterize the purity and structural integrity of this Schiff base compound?
- Methodological Answer : Use a combination of elemental analysis (C, H, N), FTIR (to confirm C=N and aromatic C-H stretches), and multinuclear NMR (¹H/¹³C). For example, ¹³C NMR can resolve imine carbons at δ 150–160 ppm, while aromatic carbons appear at δ 120–140 ppm. Thin-layer chromatography (TLC) with Rf ≈ 0.9 (silica gel, ethyl acetate/hexane) helps monitor reaction progress. High-resolution mass spectrometry (HRMS) provides exact mass validation .
Q. What analytical techniques are suitable for detecting impurities or byproducts in the synthesized compound?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) coupled with UV detection identifies low-abundance impurities (e.g., unreacted aldehydes or amines). For example, in related imine syntheses, residual aniline derivatives were detected at retention times <5 minutes using reverse-phase C18 columns . Differential scanning calorimetry (DSC) can also detect polymorphic impurities by analyzing melting point deviations .
Advanced Research Questions
Q. How can X-ray crystallography and software like SHELX refine the crystal structure of this compound, especially if twinning or disorder is present?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal for resolving imine geometry and intermolecular interactions (e.g., π-π stacking). For disordered structures, use PART instructions in SHELXL to model atomic positions. ORTEP-3 can visualize thermal ellipsoids and validate bond lengths/angles (e.g., C=N bond ~1.28 Å). High-resolution data (d-spacing <0.8 Å) improves refinement accuracy .
Q. How can spectral data contradictions (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. For example, discrepancies in imine proton shifts may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Paramagnetic relaxation agents (e.g., Cr(acac)₃) in ¹H NMR can suppress aggregation artifacts .
Q. What strategies are recommended for evaluating the pharmacological potential of this compound, such as protein binding or enzyme inhibition?
- Methodological Answer : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity to target proteins (e.g., BTK inhibitors in ). Molecular docking (AutoDock Vina) can predict binding poses in silico. For cytotoxicity screening, employ MTT assays on cell lines (IC₅₀ values <10 μM suggest therapeutic potential) .
Q. How can computational modeling predict the compound’s stability under varying pH or temperature conditions?
- Methodological Answer : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water, ethanol) using GROMACS. Monitor imine bond hydrolysis rates at pH 2–10. Experimentally, UV-Vis spectroscopy (λ ~300 nm) tracks degradation kinetics, with pseudo-first-order rate constants (k) calculated from absorbance decay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
